Cas no 5636-16-8 (4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide)

4-tert-Butyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its tert-butyl and isopropyl substituents, which enhance its steric and electronic properties. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features contribute to improved stability and reactivity in nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, while the sulfonamide moiety offers versatility in forming hydrogen bonds, making it valuable in molecular design. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting stringent industry standards for research and industrial applications.
4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide structure
5636-16-8 structure
Product Name:4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide
CAS No:5636-16-8
MF:C13H21NO2S
MW:255.376342535019
CID:3378101
PubChem ID:961433
Update Time:2025-06-14

4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • BENZENESULFONAMIDE, 4-(1,1-DIMETHYLETHYL)-N-(1-METHYLETHYL)-
    • 4-tert-butyl-N-propan-2-ylbenzenesulfonamide
    • 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide
    • 5636-16-8
    • SCHEMBL8277085
    • F1565-0122
    • {[4-(tert-butyl)phenyl]sulfonyl}(methylethyl)amine
    • AP-263/42708473
    • 4-tert-butyl-N-isopropylbenzenesulfonamide
    • 4-(tert-butyl)-N-isopropylbenzenesulfonamide
    • VU0494389-1
    • AKOS002286851
    • Z45497635
    • Inchi: 1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3
    • InChI Key: ZPMCVZUPBMTCLE-UHFFFAOYSA-N
    • SMILES: C1(S(NC(C)C)(=O)=O)=CC=C(C(C)(C)C)C=C1

Computed Properties

  • Exact Mass: 255.12930009Da
  • Monoisotopic Mass: 255.12930009Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 54.6Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide

Research Briefing on 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 5636-16-8)

4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 5636-16-8) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its tert-butyl and isopropyl substituents, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic targets. Recent studies have explored its synthesis, biological activity, and mechanistic insights, shedding light on its potential as a lead compound in pharmaceutical research.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide on carbonic anhydrase isoforms, a family of enzymes implicated in conditions such as glaucoma, epilepsy, and cancer. The study employed molecular docking and kinetic assays to demonstrate that this compound exhibits selective inhibition of carbonic anhydrase IX, an isoform overexpressed in hypoxic tumors. The findings suggest its potential as a targeted therapeutic agent for cancer treatment, with a reported IC50 value of 12.3 nM for CA IX.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, focused on the antimicrobial properties of 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide. The research team synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The study also highlighted the compound's low cytotoxicity against mammalian cells, making it a viable candidate for further optimization.

From a synthetic chemistry perspective, advancements in the scalable production of 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide have been reported. A 2022 paper in Organic Process Research & Development detailed a novel, cost-effective synthetic route utilizing continuous flow chemistry, which improved yield (85%) and reduced reaction time compared to traditional batch methods. This innovation addresses previous challenges in large-scale synthesis, facilitating its broader application in preclinical and clinical studies.

In summary, 4-tert-butyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS: 5636-16-8) represents a versatile scaffold with demonstrated biological activities and synthetic accessibility. Ongoing research aims to explore its therapeutic potential further, optimize its pharmacokinetic properties, and investigate its mechanisms of action in greater detail. These efforts position it as a compound of significant interest in the development of next-generation pharmaceuticals.

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